5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound appears to contain a trifluoromethyl group attached to a pyridine ring, which is a common structural motif in many active pharmaceutical ingredients . Trifluoromethylpyridines are known to exhibit various pharmacological activities and are used in the protection of crops from pests .
Synthesis Analysis
Trifluoromethylpyridines can be synthesized through various methods. For example, one method involves a Pd-catalyzed coupling reaction . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically includes a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific positions of these groups and any additional functional groups present .Chemical Reactions Analysis
Trifluoromethylpyridines can participate in various chemical reactions. For example, they can undergo Pd-catalyzed coupling reactions . They can also react with other compounds under certain conditions to form new products .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can vary depending on their specific structure. For example, they may have different melting points, boiling points, and solubilities .Scientific Research Applications
Synthesis and Structural Analysis
One area of research involves the synthesis and structural analysis of compounds related to 5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Studies have detailed the flash vacuum pyrolysis of related 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones, leading to the formation of indolylmethyleneketenes, which undergo various rearrangements to produce ethynylindoles and other compounds (Benzies, Fresneda, Jones, & Mcnab, 1986). Additionally, the synthesis and reactions of amino(thiomethyl)methylene derivatives have been reported, highlighting the diverse chemical reactivity and potential applications of these compounds in further synthetic transformations (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).
Antimicrobial Potential
A derivative of Meldrum's acid, structurally related to the compound , was synthesized and characterized, including the evaluation of its antimicrobial activity. This research showcases the potential biomedical applications of compounds within this chemical class (Campelo et al., 2017).
Material Science Applications
Investigations into the structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and related compounds provide insight into the molecular geometry and interactions significant for material science applications. These studies highlight how the molecular structures of such compounds can influence their physical properties and potential utility in various material science contexts (Li et al., 2005).
Organic Synthesis and Heterocyclic Chemistry
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, demonstrating their utility in constructing complex organic molecules. For example, reactions involving carbamoyl Meldrum's acids under mild conditions have been explored to form boron difluoride complexes, indicating the versatility of these compounds in organic synthesis (Pawelska, Ponikiewski, & Makowiec, 2012).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound’s interaction with spectrin-like proteins suggests that it may affect the structural integrity and function of the cytoskeleton in oomycetes . The cytoskeleton plays a crucial role in cell shape, internal organization, and a variety of cellular functions, including the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The compound’s action results in the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Action Environment
It is known that the compound is used in agriculture to control diseases caused by oomycetes such as late blight of potato . Therefore, factors such as temperature, humidity, and the presence of other organisms could potentially influence its action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O4/c1-20(2)30-18(28)14(19(29)31-20)7-11-10-27(16-6-4-3-5-13(11)16)17-15(22)8-12(9-26-17)21(23,24)25/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAIQVWMASREGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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